molecular formula C7H6ClN5O B168000 N6-Chloroacetyladenine CAS No. 10082-95-8

N6-Chloroacetyladenine

Cat. No.: B168000
CAS No.: 10082-95-8
M. Wt: 211.61 g/mol
InChI Key: KLZFMCBADSEGSF-UHFFFAOYSA-N
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Description

N6-Chloroacetyladenine is a chemically modified adenine derivative characterized by a chloroacetyl group (-COCH₂Cl) attached to the N6 position of the adenine base. This modification introduces both steric bulk and electrophilic reactivity, making it distinct from natural adenine or other N6-modified analogs. The chloroacetyl group enhances its utility in crosslinking applications, chemical synthesis, and as a precursor for further functionalization in nucleotide-based therapeutics or probes .

Properties

CAS No.

10082-95-8

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

2-chloro-N-(7H-purin-6-yl)acetamide

InChI

InChI=1S/C7H6ClN5O/c8-1-4(14)13-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,9,10,11,12,13,14)

InChI Key

KLZFMCBADSEGSF-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl

Other CAS No.

10082-95-8

Synonyms

2-Chloro-N-(1H-purin-6-yl)acetamide

Origin of Product

United States

Comparison with Similar Compounds

The following section compares N6-Chloroacetyladenine with structurally or functionally related adenine derivatives, focusing on chemical properties, biological relevance, and applications.

Structural and Chemical Properties
Compound Substituent at N6 Molecular Weight (g/mol) Key Reactivity/Stability Traits
This compound Chloroacetyl (-COCH₂Cl) ~225.6 Electrophilic (Cl group); prone to hydrolysis
N6-Methyladenine (m6A) Methyl (-CH₃) ~165.1 Stable; involved in epigenetic regulation
N6,N6-Dimethyladenosine Dimethyl (-CH₃)₂ ~295.3 Enhanced hydrophobicity; stable under physiological conditions
N6-Acetyladenine Acetyl (-COCH₃) ~207.2 Moderate reactivity; used in crosslinking

Key Observations :

  • Reactivity : The chloroacetyl group in this compound confers higher electrophilicity compared to methyl or acetyl groups, enabling nucleophilic substitution reactions (e.g., with thiols or amines). This contrasts with m6A, which is biologically inert and primarily serves as an epigenetic marker .
  • Stability : this compound is less stable in aqueous environments than dimethyl or methyl analogs due to hydrolysis susceptibility, limiting its in vivo applications without stabilization strategies.

Key Insights :

  • m6A : Widely studied in eukaryotes and prokaryotes, m6A regulates RNA metabolism and is detectable via single-molecule sequencing . Its methyl group is enzymatically added/removed, unlike the synthetic chloroacetyl modification.
  • Its stability contrasts with the reactive chloroacetyl variant.

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